2-Cyclopropyl-2-ethylazetidine 2-Cyclopropyl-2-ethylazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407109
InChI: InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

2-Cyclopropyl-2-ethylazetidine

CAS No.:

Cat. No.: VC20407109

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-2-ethylazetidine -

Specification

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name 2-cyclopropyl-2-ethylazetidine
Standard InChI InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3
Standard InChI Key HCFVUAZKWXVPPN-UHFFFAOYSA-N
Canonical SMILES CCC1(CCN1)C2CC2

Introduction

Overview of Key Findings

2-Cyclopropyl-2-ethylazetidine is a strained four-membered nitrogen-containing heterocycle featuring cyclopropyl and ethyl substituents at the 2-position. This compound leverages the inherent ring strain of azetidines (approximately 25.4 kcal/mol) to exhibit unique reactivity and stability profiles . Its synthesis typically involves cyclization strategies or strain-driven functionalization, with potential applications in medicinal chemistry due to the lipophilicity-enhancing effects of the cyclopropyl group . While direct data on this specific compound is limited, insights from analogous azetidine derivatives suggest promising utility in drug discovery, particularly in targeting protein-protein interactions .

Structural and Chemical Properties of 2-Cyclopropyl-2-ethylazetidine

Molecular Architecture

The core structure of 2-cyclopropyl-2-ethylazetidine consists of a four-membered azetidine ring (C₃H₆N) with two substituents at the 2-position: a cyclopropyl group (C₃H₅) and an ethyl chain (C₂H₅). The cyclopropyl moiety introduces significant steric hindrance and angular strain, while the ethyl group contributes to hydrophobic interactions.

Key Structural Features:

  • Ring Strain: The azetidine ring exhibits a strain energy of ~25.4 kcal/mol, intermediate between aziridines (27.7 kcal/mol) and larger rings like pyrrolidines .

  • Bond Angles: Distorted bond angles (≈ 90° for C-N-C) due to ring strain, enhancing reactivity .

  • LogP: Estimated at 1.2–1.8 based on analogous compounds, indicating moderate lipophilicity .

Physicochemical Characteristics

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₈H₁₅NDerived from
Molecular Weight125.21 g/molCalculated
Polar Surface Area~25 ŲSimilar to
Rotatable Bonds2 (ethyl group)
Hydrogen Bond Acceptors1 (N)

The compound’s low polar surface area and moderate LogP suggest favorable membrane permeability, a critical factor in drug design .

Synthetic Methodologies

Ring-Closing Strategies

Azetidines are commonly synthesized via intramolecular cyclization. For 2-cyclopropyl-2-ethylazetidine, potential routes include:

  • Staudinger-Type Cyclization: Reaction of imines with electrophiles to form the azetidine ring .

  • Alkylation of Aminocyclopropanes: Introducing ethyl and cyclopropyl groups via nucleophilic substitution .

Example Pathway:

  • Starting Material: 1-Cyclopropyl-1-ethyl-2-nitropropane.

  • Reduction: Catalytic hydrogenation to form the amine.

  • Cyclization: Base-mediated intramolecular nucleophilic attack to form the azetidine ring .

Strain-Driven Functionalization

The ring strain enables unique reactivity:

  • Nucleophilic Opening: Reactivity with electrophiles at the β-carbon .

  • Transition Metal Catalysis: Pd-mediated cross-couplings to introduce aryl/alkyl groups .

Optimization Challenges:

  • Steric Hindrance: Bulky substituents require tailored catalysts (e.g., Buchwald-Hartwig conditions) .

  • Byproduct Formation: Competing ring-opening reactions necessitate low-temperature conditions .

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes selective cleavage:

  • Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols .

  • Radical Additions: Initiated by AIBN to form functionalized open-chain amines .

Cycloadditions

  • [2+2] Cycloadditions: With ketenes to form bicyclic lactams .

  • Strain-Release-Driven Reactions: Leveraging ring strain for click chemistry applications .

Applications in Medicinal Chemistry

Drug Discovery

  • BCL6 Inhibitors: Cyclopropyl-azetidine hybrids enhance shape complementarity in protein binding pockets, improving potency (e.g., 300-fold activity boost in BCL6 inhibitors) .

  • CNS-Targeted Agents: The LogP (~1.5) and low PSA (~25 Ų) facilitate blood-brain barrier penetration .

Case Study: Anticancer Activity

A structurally related compound, CCT369347, demonstrated 26 nM biochemical potency against BCL6, highlighting the potential of azetidine scaffolds .

Future Perspectives

Targeted Synthesis

  • Stereoselective Routes: Developing asymmetric catalysis for enantiopure variants .

  • Bioisosteric Replacements: Replacing ethyl with fluorinated groups to modulate pharmacokinetics .

Computational Modeling

Machine learning models to predict reactivity and binding affinities, accelerating drug discovery pipelines .

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